![molecular formula C21H15F3N2O B12531487 Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]- CAS No. 680613-20-1](/img/structure/B12531487.png)
Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]- is a complex organic compound that features a phenol group attached to an indazole ring system. The presence of the trifluoromethyl group and the phenylmethyl substituent on the indazole ring makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]- typically involves multi-step organic reactions. One common method includes the formation of the indazole ring through cyclization reactions, followed by the introduction of the trifluoromethyl group via electrophilic substitution. The phenylmethyl group can be added through Friedel-Crafts alkylation. The final step involves the attachment of the phenol group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]- undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinones using oxidizing agents like chromic acid.
Reduction: The compound can be reduced to hydroquinones under reducing conditions.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the indazole ring can participate in π-π stacking interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole: Shares the indazole ring but lacks the phenol and trifluoromethyl groups.
Phenol: Contains the phenol group but lacks the indazole ring and trifluoromethyl group.
Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the phenol and indazole ring.
Uniqueness
Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in various applications compared to its simpler analogs .
Propriétés
Numéro CAS |
680613-20-1 |
|---|---|
Formule moléculaire |
C21H15F3N2O |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
4-[1-benzyl-6-(trifluoromethyl)indazol-3-yl]phenol |
InChI |
InChI=1S/C21H15F3N2O/c22-21(23,24)16-8-11-18-19(12-16)26(13-14-4-2-1-3-5-14)25-20(18)15-6-9-17(27)10-7-15/h1-12,27H,13H2 |
Clé InChI |
OIBSPBUHLXVABR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(F)(F)F)C(=N2)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


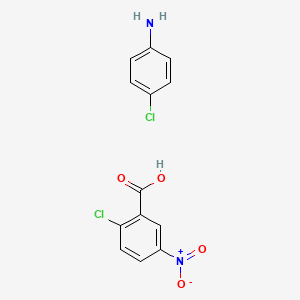
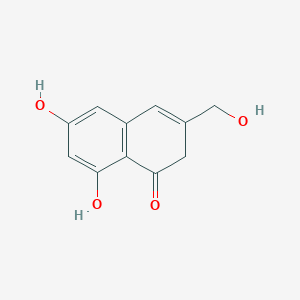

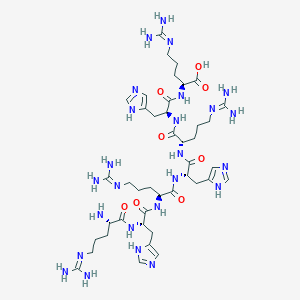

![4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12531427.png)
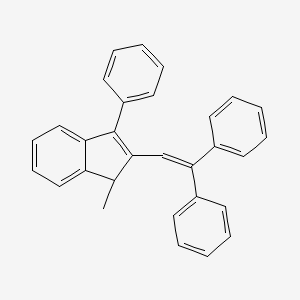

![2,4-Dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B12531444.png)
![1-[4-(Dibutylamino)phenyl]-2-(2,4-dichlorophenyl)-2-hydroxyethan-1-one](/img/structure/B12531460.png)

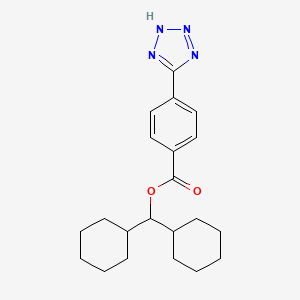

![N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide](/img/structure/B12531485.png)
